molecular formula C18H3B3F15N3 B14747240 2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane CAS No. 1110-39-0

2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane

Cat. No.: B14747240
CAS No.: 1110-39-0
M. Wt: 578.7 g/mol
InChI Key: OZJLQHRMIBASBI-UHFFFAOYSA-N
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Description

2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane is a unique organoboron compound characterized by its three pentafluorophenyl groups attached to a triazatriborinane core. This compound is known for its strong electron-withdrawing properties due to the presence of pentafluorophenyl groups, making it a valuable reagent in various chemical reactions and applications .

Chemical Reactions Analysis

2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The pentafluorophenyl groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane involves its strong Lewis acidity, which allows it to act as an effective catalyst in various reactions. The compound can stabilize less favored tautomeric forms by forming adducts, and it can also induce unusual reactions of early metal acetylide complexes . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

2,4,6-Tris(pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane can be compared with other similar compounds, such as:

Properties

CAS No.

1110-39-0

Molecular Formula

C18H3B3F15N3

Molecular Weight

578.7 g/mol

IUPAC Name

2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5,2,4,6-triazatriborinane

InChI

InChI=1S/C18H3B3F15N3/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27/h37-39H

InChI Key

OZJLQHRMIBASBI-UHFFFAOYSA-N

Canonical SMILES

B1(NB(NB(N1)C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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